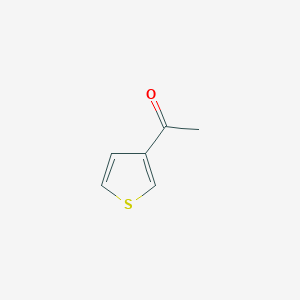

3-Acetylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIDWJDZNNVFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163498 | |

| Record name | Methyl 3-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1468-83-3 | |

| Record name | 3-Acetylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-THIENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB5SQX2RBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 - 62 °C | |

| Record name | 3-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylthiophene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylthiophene, an aromatic ketone, is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a thiophene (B33073) ring substituted with an acetyl group at the third position, this compound serves as a versatile precursor for the synthesis of a wide array of more complex molecules. Its unique electronic and structural properties make it an important intermediate in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials such as conductive polymers.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

Chemical Structure and Identification

This compound is systematically named 1-(thiophen-3-yl)ethanone. Its structure consists of a five-membered thiophene ring, an aromatic heterocycle containing a sulfur atom, with an acetyl group (–COCH₃) attached to the C3 position.

| Identifier | Value |

| IUPAC Name | 1-(thiophen-3-yl)ethanone[2] |

| Synonyms | Methyl 3-thienyl ketone, 3-Acetothienone[2][3] |

| CAS Number | 1468-83-3[3] |

| Molecular Formula | C₆H₆OS[3] |

| Molecular Weight | 126.18 g/mol [2][3] |

| SMILES | CC(=O)C1=CSC=C1[2] |

| InChI Key | RNIDWJDZNNVFDY-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is typically a white to light yellow or tan crystalline solid at room temperature.[4] It is soluble in various organic solvents, including alcohols, and has limited solubility in water.

| Property | Value | Reference(s) |

| Appearance | White to tan/light brown crystalline solid | [4][5] |

| Melting Point | 57-62 °C | [6][7] |

| Boiling Point | 208-210 °C (at 748 mmHg) | [6][7] |

| Density | ~1.176 g/cm³ (estimate) | [5] |

| logP (o/w) | 1.240 | [4][5] |

| Solubility | Soluble in alcohol, chloroform, and methanol. Slightly soluble in hexane. Limited solubility in water (8307 mg/L at 25°C est.). | [4][5][8] |

| Vapor Pressure | 0.365 mmHg (estimate) | [4] |

| Flash Point | ~69 °C (estimate) | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum typically shows a singlet for the methyl protons around δ 2.5 ppm. The thiophene ring protons appear as multiplets in the aromatic region, approximately at δ 7.2, 7.4, and 7.9 ppm.[9]

-

¹³C NMR (CDCl₃): The carbon spectrum shows a signal for the carbonyl carbon around 194-195 ppm. The methyl carbon appears around 26-27 ppm. The aromatic carbons of the thiophene ring typically appear between δ 123 and 145 ppm.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1650-1680 cm⁻¹. Bands corresponding to the C-H stretching of the aromatic ring are observed around 3100 cm⁻¹.[11][12]

Synthesis and Reactivity

The synthesis of this compound is more challenging than its isomer, 2-acetylthiophene, because electrophilic acylation of thiophene preferentially occurs at the C2 position.[13] However, several synthetic routes have been developed to achieve 3-substitution.

Synthesis from 3-Bromothiophene (B43185)

A common and effective method involves a Grignard coupling reaction starting from 3-bromothiophene. This multi-step synthesis is outlined below.

Caption: Workflow for the synthesis of this compound from 3-bromothiophene.

Experimental Protocol (Adapted from CN102690255B): [5][13]

-

Step 1: Synthesis of 3-Ethylthiophene.

-

To a reactor containing 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel(II) dichloride in anhydrous diethyl ether, an ethyl magnesium bromide Grignard reagent is added slowly under cooling.

-

The molar ratio of 3-bromothiophene to the nickel catalyst is approximately 1:0.01, and the ratio of 3-bromothiophene to the Grignard reagent is 1:1.1.

-

After the addition is complete, the mixture is heated to reflux for 2 hours.

-

Upon cooling, the reaction is quenched, and the organic layer is separated, dried, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield 3-ethylthiophene.

-

-

Step 2: Oxidation to this compound.

-

3-Ethylthiophene is added to a magnesium nitrate (B79036) solution.

-

Potassium permanganate (B83412) powder is added in portions with heating and stirring. The molar ratio of 3-ethylthiophene to potassium permanganate is 1:1.6.

-

The reaction mixture is heated to 90°C and stirred.

-

The hot mixture is filtered to remove manganese dioxide, which is then washed with boiling water.

-

The combined filtrates are cooled, leading to the precipitation of the solid product.

-

The solid is collected by filtration and dried under reduced pressure to afford this compound.

-

Reactivity

The acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic aromatic substitution. However, the deactivating effect is less pronounced than when the acetyl group is at the C2 position. Consequently, electrophilic substitution on this compound, such as nitration or halogenation, typically occurs at the more activated C2 position.[9] The carbonyl group itself can undergo various reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), and condensation reactions with aldehydes and ketones (e.g., Claisen-Schmidt condensation) to form chalcones.[4][5]

Applications in Drug Development and Research

This compound is a valuable scaffold for the synthesis of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

Anticancer Agents

Derivatives of this compound, particularly chalcones, have shown significant promise as anticancer agents.[4] Chalcones are synthesized via a Claisen-Schmidt condensation between an acetylthiophene derivative and an aromatic aldehyde.

Caption: Logical workflow from synthesis of this compound derivatives to their evaluation as anticancer agents.

Experimental Protocol: Synthesis of 2,5-Dichloro-3-acetylthiophene Chalcones [5][11]

-

Reaction Setup: A mixture of 2,5-dichloro-3-acetylthiophene (1 mole equivalent) and a selected aryl or heteroaryl aldehyde (1 mole equivalent) is stirred in methanol.

-

Catalysis: An aqueous solution of potassium hydroxide (B78521) (40%) is added to the mixture, and stirring continues at room temperature.

-

Monitoring and Work-up: The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-cold water.

-

Precipitation and Isolation: The mixture is acidified with dilute hydrochloric acid to precipitate the crude chalcone product.

-

Purification: The solid product is filtered, washed with water, and purified by column chromatography or recrystallization.

Studies have shown that these chalcone derivatives exhibit significant cytotoxic activity against various cancer cell lines, including prostate (DU145) and breast cancer lines.[4][5][11] The mechanism of action is under investigation but is thought to involve the induction of apoptosis, potentially through modulation of key signaling pathways like the p53 pathway.[4]

Enzyme Inhibitors and Antimicrobial Agents

Thiophene-based compounds, including derivatives of this compound, have been explored as inhibitors for various enzymes. For instance, certain thiophene derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[10][14] Additionally, numerous studies have reported the synthesis of thiophene derivatives with significant antibacterial and antifungal activities, making them promising leads for the development of new antimicrobial agents.[9][15]

Conclusion

This compound is a heterocycle of considerable importance in synthetic and medicinal chemistry. Its well-defined structure and reactivity profile allow for the creation of a diverse range of derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of oncology and anti-infectives, underscore the value of the this compound scaffold in modern drug discovery. Continued research into the synthesis and biological evaluation of novel compounds derived from this versatile building block is likely to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. ijper.org [ijper.org]

- 6. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 12. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]

- 13. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetylthiophene (CAS Number: 1468-83-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Acetylthiophene, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and its role as a scaffold for developing pharmacologically active agents.

Core Properties of this compound

This compound, also known as methyl 3-thienyl ketone, is a five-membered aromatic heterocycle containing a sulfur atom, with an acetyl group substituted at the 3-position. Its chemical structure and properties make it a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 1468-83-3 | [General] |

| Molecular Formula | C₆H₆OS | [General] |

| Molecular Weight | 126.18 g/mol | [General] |

| Appearance | White to beige crystalline solid | [General] |

| Melting Point | 57-62 °C | [1] |

| Boiling Point | 208-210 °C (at 748 mmHg) | [1] |

| Density | ~1.176 g/cm³ (estimated) | [General] |

| Solubility | Soluble in chloroform (B151607) and hexane (B92381) (slightly). | [General] |

| Synonyms | Methyl 3-thienyl ketone, 1-(Thiophen-3-yl)ethanone |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. This section provides an overview of its characteristic spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) typically exhibits signals corresponding to the three protons on the thiophene (B33073) ring and the three protons of the acetyl methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| ~8.04 | Multiplet | 1H | H-2 | |

| ~7.54 | Multiplet | 1H | H-5 | |

| ~7.31 | Multiplet | 1H | H-4 | |

| ~2.51 | Singlet | 3H | -COCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the carbon atoms of this compound are presented below.

| Chemical Shift (δ) ppm | Assignment |

| ~192.7 | C=O |

| ~143.1 | C-3 |

| ~132.5 | C-5 |

| ~127.3 | C-2 |

| ~126.8 | C-4 |

| ~27.4 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (ketone) |

| ~1520, ~1410 | Medium | Aromatic C=C stretch (thiophene ring) |

| ~860 - 680 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 126 | High | [M]⁺ (Molecular Ion) |

| 111 | High | [M - CH₃]⁺ |

| 83 | Medium | [M - COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

This section details established methods for the synthesis and characterization of this compound, providing a foundation for laboratory work.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common methods.

This two-step protocol involves the formation of 3-ethylthiophene (B160659) followed by its oxidation.[2]

Step 1: Synthesis of 3-Ethylthiophene

-

To a three-necked flask, add 3-bromothiophene, bis(triphenylphosphine)nickel(II) chloride as a catalyst, and anhydrous diethyl ether.

-

Under cooling, slowly add a bromoethane (B45996) Grignard reagent.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and hydrolyze the mixture.

-

Separate the organic layer, dry it, and remove the solvent.

-

Purify the crude product by vacuum distillation to obtain 3-ethylthiophene.

Step 2: Oxidation to this compound

-

Dissolve the 3-ethylthiophene in a magnesium nitrate (B79036) solution.

-

Under heating and stirring, add potassium permanganate (B83412) powder in portions.

-

Continue to stir and heat the mixture to approximately 90°C.

-

Filter the hot solution to remove manganese dioxide, washing the precipitate with boiling water.

-

Combine the filtrates, cool to precipitate the solid product.

-

Filter and dry the solid under reduced pressure to yield this compound.

The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes.[3][4][5][6] While this protocol does not directly yield this compound, it produces a closely related and valuable derivative.

-

In a suitable flask, combine an α-methylene ketone (e.g., acetylacetone), a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur.

-

Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine.

-

The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol.

-

Stir the mixture at a moderately elevated temperature (e.g., 50-80°C) and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction is worked up by cooling, filtration, and purification, often by recrystallization, to yield the 2-amino-3-acetylthiophene derivative.

Spectroscopic Analysis Protocols

Sample Preparation for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Sample Preparation for IR Spectroscopy:

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume of the solution into the GC-MS system.

-

Alternatively, for direct insertion probe analysis, place a small amount of the solid sample on the probe and insert it into the mass spectrometer.

Role in Drug Discovery and Development

While this compound itself is not typically a therapeutic agent, its thiophene core is a privileged scaffold in medicinal chemistry.[7][8][9] Thiophene-containing compounds exhibit a wide range of biological activities, and this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have been extensively investigated for their potential as anticancer agents.[7][10] Their mechanisms of action are varied and can include:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[7][10]

-

Tubulin Interaction: Interfering with microtubule dynamics, which is essential for cell division.[7][10]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells, often through the generation of reactive oxygen species.[7][10]

Antibacterial Activity of Thiophene Derivatives

Thiophene-based compounds have also shown promise as antibacterial agents, including against multidrug-resistant strains.[11] The proposed mechanisms of action include:

-

Disruption of Bacterial Cell Membranes: Leading to increased permeability and cell death.[11]

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for bacterial survival and replication.

-

Inhibition of Cell Division: For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cytokinesis.[12]

Enzyme Inhibition

Specific thiophene derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases. For example, certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (implicated in Alzheimer's disease) and carbonic anhydrases (associated with conditions like glaucoma and epilepsy).[13][14][15]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 1468-83-3) is a well-characterized and synthetically valuable compound. Its straightforward spectroscopic signature allows for reliable identification, and established synthetic protocols facilitate its accessibility. The thiophene moiety is a cornerstone in medicinal chemistry, and this compound provides a key entry point for the development of novel therapeutic agents with diverse biological activities, including anticancer and antibacterial properties. This guide serves as a foundational resource for researchers utilizing this important chemical intermediate.

References

- 1. 3-アセチルチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. benthamscience.com [benthamscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 3-Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-thienyl ketone, also known as 3-acetylthiophene, is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. Its thiophene (B33073) ring system is a common scaffold in numerous pharmaceuticals and functional organic materials. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation, as well as for the development of novel materials. This technical guide provides a comprehensive overview of the key physical properties of methyl 3-thienyl ketone, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for predicting its behavior in various chemical and biological systems. The table below summarizes the key physical properties of methyl 3-thienyl ketone.

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [1][2] |

| Molecular Weight | 126.18 g/mol | [1][3] |

| Appearance | White to tan solid | [4] |

| Melting Point | 57-62 °C | [5] |

| Boiling Point | 208-210 °C at 748 mmHg | [5] |

| Solubility | Soluble in alcohol. Estimated water solubility of 8307 mg/L at 25 °C. | [4] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the physical properties of methyl 3-thienyl ketone.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry methyl 3-thienyl ketone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point provides insight into the volatility of a substance.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of methyl 3-thienyl ketone is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The convection currents in the oil ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean and dry pycnometer (a small glass flask of a known volume) is accurately weighed on an analytical balance.

-

Measurement of Pycnometer with Sample Mass: The pycnometer is filled with molten methyl 3-thienyl ketone (as it is a solid at room temperature, it needs to be gently heated above its melting point). Care is taken to avoid air bubbles. The filled pycnometer is then weighed.

-

Calculation: The mass of the methyl 3-thienyl ketone is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Solubility Determination

Solubility information is critical for applications in drug formulation and reaction chemistry.

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of methyl 3-thienyl ketone (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) is added to each test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The sample is observed for complete dissolution. If the solid dissolves completely, it is deemed soluble in that solvent at that concentration. If it remains undissolved, it is considered insoluble. For liquid-liquid miscibility, the formation of a single homogeneous phase indicates solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of methyl 3-thienyl ketone.

Caption: Experimental workflow for determining physical properties.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. appretech.com [appretech.com]

- 3. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]

- 5. This compound | 1468-83-3 [chemicalbook.com]

- 6. Methyl[2-(2-thienyl)ethenyl] ketone [chembk.com]

An In-depth Technical Guide to 3-Acetylthiophene: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information regarding the molecular weight and chemical formula of 3-Acetylthiophene, a key building block in the synthesis of various pharmaceuticals and advanced materials. The data is presented in a clear, tabular format for ease of reference. Additionally, a structural representation is provided using the DOT language for visualization.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is crucial for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value | Citations |

| Molecular Formula | C₆H₆OS | [1][2][3][4][5][6] |

| Molecular Weight | 126.17 g/mol | [1][2][3][7] |

| Alternate Molecular Weight | 126.18 g/mol | [4][5][6][8] |

| Synonyms | Methyl 3-thienyl ketone, 3-Acetothienone, 1-(thiophen-3-yl)ethan-1-one | [1][2][3] |

| CAS Number | 1468-83-3 | [1][3][4][6] |

Structural Representation

To facilitate a deeper understanding of its chemical reactivity and spatial arrangement, the molecular structure of this compound is visualized below. This diagram illustrates the connectivity of the atoms within the molecule, highlighting the thiophene (B33073) ring and the acetyl functional group.

Caption: Molecular Formula and Weight of this compound.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound | 1468-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-アセチルチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Manufacturers of this compound, 98%, CAS 1468-83-3, A 2456, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]

- 8. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Acetylthiophene: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetylthiophene (CAS No: 1468-83-3), a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison. These data are critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.10 | dd | 1.1, 2.9 | 1H | H-2 |

| ~7.50 | dd | 1.1, 5.1 | 1H | H-5 |

| ~7.30 | dd | 2.9, 5.1 | 1H | H-4 |

| 2.55 | s | - | 3H | -CH₃ (Acetyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | C=O (Ketone) |

| 143.5 | C-3 |

| 132.0 | C-5 |

| 128.5 | C-2 |

| 126.0 | C-4 |

| 26.8 | -CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data for this compound [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 | Medium | =C-H stretch (aromatic) |

| ~1665 | Strong | C=O stretch (aryl ketone) |

| ~1520 | Medium | C=C stretch (thiophene ring) |

| ~1410 | Strong | C-H bend (in-plane, -CH₃) |

| ~1230 | Strong | C-C stretch (acetyl group) |

| ~875, ~740 | Strong | C-H bend (out-of-plane, thiophene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI) [4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure |

| 126 | ~50 | [M]⁺ (Molecular Ion) |

| 111 | 100 | [M - CH₃]⁺ (Thienoyl cation) |

| 83 | ~20 | [C₄H₃S]⁺ (Thienyl cation) |

| 43 | ~30 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound solid is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Spectrometer: Bruker Avance 400 MHz (or equivalent).

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: Bruker Avance 100 MHz (or equivalent).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-1024 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1-2 s.

-

Spectral Width: 0 to 220 ppm.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the crystal of the ATR accessory.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).

-

Technique: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry Protocol

Sample Introduction:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

-

Spectrometer: GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Electronic Properties of the Thiophene Ring in 3-Acetylthiophene

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the thiophene (B33073) ring in 3-Acetylthiophene. The introduction of an acetyl group at the 3-position (β-position) significantly modulates the electron density, aromaticity, and reactivity of the thiophene core. As an electron-withdrawing substituent, the acetyl group deactivates the ring towards electrophilic aromatic substitution, yet its influence is distinct from that of its 2-acetyl counterpart. This document details these electronic effects, presents quantitative spectroscopic and analytical data in structured tables, provides detailed experimental protocols for synthesis and characterization, and includes visualizations of key chemical principles to offer a thorough resource for professionals in organic synthesis and medicinal chemistry.

Introduction to this compound

Thiophene is a five-membered, sulfur-containing heterocycle with significant aromatic character. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution (EAS), typically at the C2 (α) position. The introduction of substituents, such as an acetyl group, fundamentally alters this intrinsic reactivity. This compound, a β-substituted derivative, is a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[1] Understanding the electronic influence of the 3-acetyl group is critical for predicting its chemical behavior and designing efficient synthetic pathways. This guide serves as a detailed examination of these properties.

Core Electronic Properties and Reactivity

The Acetyl Group: An Electron-Withdrawing Substituent

The acetyl group exerts a strong electron-withdrawing effect on the thiophene ring through two primary mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the thiophene ring through the sigma bond framework.

-

Resonance Effect (-M or -R): The carbonyl group can delocalize the π-electrons of the thiophene ring, pulling them out of the aromatic system. This delocalization is a powerful deactivating influence.

The resonance structures below illustrate how the acetyl group withdraws electron density from the thiophene ring, creating regions of partial positive charge within the ring.

Caption: Resonance delocalization in this compound.

Impact on Reactivity and Regioselectivity

The withdrawal of electron density deactivates the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles than unsubstituted thiophene. However, this deactivation is less severe than in the isomeric 2-acetylthiophene.

For subsequent electrophilic aromatic substitution, the acetyl group directs incoming electrophiles primarily to the C2 position . Attack at this position leads to a more stable carbocation intermediate (a Wheland intermediate or sigma complex) where the positive charge is not placed on the carbon atom directly bonded to the electron-withdrawing group.

Caption: Favored electrophilic attack at the C2 position.

Quantitative Data Presentation

Spectroscopic analysis provides quantitative validation of the electronic structure of this compound. Key data are summarized below.

| Analytical Technique | Parameter | Observed Value | Reference |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.9 ppm (m, 1H, H2), ~7.4 ppm (m, 1H, H5), ~7.2 ppm (m, 1H, H4), 2.5 ppm (s, 3H, -COCH₃) | [1] |

| ¹³C NMR | Chemical Shift (δ) | Data available from spectral databases. | [2][3] |

| Infrared (IR) | C=O Stretch (ν) | ~1659 - 1670 cm⁻¹ | [4] |

| Aromatic C=C Stretch (ν) | ~1536, 1408 cm⁻¹ | [5] | |

| UV-Vis | λmax | Shorter wavelength than 2-acetylthiophene | [6] |

| Mass Spec. (MS) | Molecular Ion (M⁺) | m/z 126 | [7][8] |

Note: Specific ¹³C NMR chemical shifts can be found in specialized databases such as ChemicalBook and SpectraBase.[2][3] The carbonyl stretching frequency is lower than that of a simple alkyl ketone due to conjugation with the aromatic ring, which weakens the C=O bond.[9][10]

Experimental Protocols

Synthesis of this compound

Direct acylation of thiophene yields the 2-isomer, making the synthesis of this compound more complex.[1] A common and effective method involves the oxidation of 3-ethylthiophene (B160659), which is prepared from 3-bromothiophene (B43185).[1]

Step 1: Synthesis of 3-Ethylthiophene via Grignard Coupling

-

Reaction Setup: To a reactor containing 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel dichloride in anhydrous diethyl ether, slowly add bromoethane (B45996) Grignard reagent under cooling.[1]

-

Reaction: After the addition is complete, heat the mixture to reflux for approximately 2 hours.[1]

-

Work-up: Cool the reaction to room temperature and hydrolyze with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by evaporation.[1]

-

Purification: Purify the crude 3-ethylthiophene by vacuum distillation, collecting the fraction at 138-142°C.[1]

Step 2: Oxidation to this compound

-

Reaction Setup: Add the purified 3-ethylthiophene to a solution of magnesium nitrate.[1]

-

Oxidation: Under heating and stirring, add potassium permanganate (B83412) powder in portions. Maintain the reaction temperature at approximately 90°C.[1]

-

Work-up: Hot filter the mixture to remove the manganese dioxide precipitate, washing the solid with boiling water. Combine the filtrates and cool to precipitate the product.[1]

-

Purification: Collect the solid product by filtration and dry it under reduced pressure to yield pure this compound.[1]

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).[11]

-

IR Spectroscopy: Record the infrared spectrum using an FTIR spectrometer. For a solid sample, an Attenuated Total Reflectance (ATR) accessory is convenient. Place a small amount of the solid on the ATR crystal and acquire the spectrum.[12]

-

Mass Spectrometry: Introduce a small amount of the sample into a mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). Use Electron Ionization (EI) at 70 eV to generate the mass spectrum and identify the molecular ion peak.[12]

Protocol for Electrophilic Acylation of this compound

This protocol describes a representative electrophilic substitution at the C2 position.

-

Catalyst Suspension: In a dry, round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, e.g., 3 equivalents) in a dry solvent like dichloromethane.[13]

-

Substrate Addition: Add this compound (1 equivalent) to the suspension.[13]

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., a substituted benzoyl chloride, 1 equivalent) to the mixture. The reaction may be exothermic.[13]

-

Reaction: Heat the reaction mixture (e.g., 80-100°C) for a specified time (e.g., 30 minutes to a few hours) until the reaction is complete (monitor by TLC or GC).[13]

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated HCl to quench the catalyst.[14]

-

Extraction & Purification: Extract the product with an organic solvent (e.g., chloroform (B151607) or dichloromethane), wash the organic layer with water and sodium bicarbonate solution, dry over a drying agent (e.g., MgSO₄), and remove the solvent. Purify the final product by recrystallization or column chromatography.[13]

Computational Analysis Workflow

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the electronic properties of molecules.[15] It can be used to calculate electron density, map electrostatic potentials, and determine frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding reactivity.[15][16]

Caption: A typical workflow for DFT-based analysis.

Conclusion

The electronic properties of the thiophene ring in this compound are dominated by the electron-withdrawing nature of the acetyl substituent. This group deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C2 position, a predictable outcome crucial for its application in multi-step organic synthesis. The quantitative data from spectroscopic methods and the insights from computational analyses provide a robust and consistent picture of its electronic structure. This guide provides the foundational data and methodologies necessary for researchers to effectively utilize this compound as a key intermediate in the development of novel chemical entities.

References

- 1. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound(1468-83-3) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. This compound(1468-83-3) IR Spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. mdpi.com [mdpi.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. chemconnections.org [chemconnections.org]

- 15. mdpi.com [mdpi.com]

- 16. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

3-Acetylthiophene: A Technical Guide to Stability and Reactivity under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylthiophene, a key heterocyclic building block in the synthesis of pharmaceuticals and functional materials, possesses a nuanced stability and reactivity profile under ambient conditions. An understanding of its behavior when exposed to atmospheric elements such as light, oxygen, and moisture is critical for ensuring its quality, efficacy, and safety in research and drug development. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, summarizing available data, outlining experimental protocols, and visualizing key chemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₆OS | [1] |

| Molecular Weight | 126.18 g/mol | [1] |

| Appearance | White to tan solid | [2] |

| Melting Point | 57-62 °C | [1] |

| Boiling Point | 208-210 °C at 748 mmHg | [1] |

| Solubility | Soluble in alcohol. Limited solubility in water (8307 mg/L at 25 °C, estimated). | [2] |

Stability Profile under Ambient Conditions

While specific quantitative long-term stability data for this compound under ambient conditions is not extensively published, the general behavior of thiophene (B33073) derivatives suggests a susceptibility to degradation upon exposure to atmospheric oxygen, light, and high temperatures.

General Stability: this compound is generally considered stable when stored in a cool, dark place under an inert atmosphere.[3] However, it may darken upon exposure to light and air, indicating potential degradation.[4] For short-term storage of solutions, refrigeration at -20°C for up to one month (protected from light) is recommended, while for longer-term storage of up to six months, -80°C is advised.[5]

Incompatible Materials: To maintain stability, contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided.[3]

Reactivity and Potential Degradation Pathways

The reactivity of this compound is centered around the electron-rich thiophene ring and the acetyl substituent. Under ambient conditions, several degradation pathways are plausible, primarily driven by oxidation and light.

Oxidative Degradation

The thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] This can lead to the formation of S-oxides and subsequent ring-opening products. While the specific degradation products of this compound from atmospheric oxidation have not been detailed in the available literature, the general mechanism for thiophene oxidation suggests a potential pathway.

Oxidative Degradation Pathway

Caption: Generalized pathway for the oxidative degradation of this compound.

Photodegradation

Potential for Polymerization

The thiophene ring, being electron-rich, is susceptible to electrophilic attack which can initiate polymerization, especially in the presence of strong acids or oxidizing agents.[2] While spontaneous polymerization of this compound under strictly ambient and neutral conditions is not widely reported, the presence of acidic impurities or exposure to oxidizing conditions could potentially trigger this process. It is noted that some substituted bromothiophenes can undergo autopolymerization.[7]

Potential Polymerization Pathway

Caption: Conceptual pathway for acid-catalyzed polymerization of this compound.

Hydrolytic Stability

The hydrolytic stability of this compound under neutral ambient conditions has not been quantitatively documented. However, under strongly acidic or basic conditions, hydrolysis of the acetyl group to form thiophene-3-carboxylic acid and acetic acid is a potential reaction.[3] Given that ambient conditions can sometimes involve exposure to moisture, the potential for slow hydrolysis over extended periods should be considered, although it is likely to be minimal at neutral pH.

Experimental Protocols

Detailed, validated stability-indicating methods specific to this compound are not publicly available. However, based on general practices for thiophene derivatives and ICH guidelines, the following experimental approaches can be adapted for a comprehensive stability assessment.

General Workflow for Stability Testing

A systematic approach to evaluating the stability of this compound should involve subjecting the compound to forced degradation conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Stability Testing Workflow

Caption: A general workflow for conducting stability studies on this compound.

Protocol for a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of acetylthiophenes and their potential degradation products.[8]

Table 2: Example HPLC Method Parameters for Stability Testing of Thiophene Derivatives

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or a suitable buffer (e.g., sodium acetate) |

| Elution | Gradient or isocratic, to be optimized |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance for this compound (e.g., 280 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Working solutions for calibration curves and stability samples should be prepared by diluting the stock solution with the mobile phase.

Forced Degradation Study Protocol: To generate potential degradation products and validate the specificity of the HPLC method, forced degradation studies should be conducted as outlined in ICH guidelines.[9]

-

Acid Hydrolysis: 1 N HCl at 60-80°C for a specified duration.

-

Base Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 50-60°C).

-

Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be withdrawn at various time points, neutralized if necessary, diluted, and analyzed by the developed HPLC method.

Summary and Recommendations

This compound is a moderately stable compound that requires careful handling and storage to minimize degradation. Under ambient conditions, it is susceptible to slow degradation, particularly when exposed to light and atmospheric oxygen. The potential for polymerization exists, especially in the presence of acidic or oxidative species.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Storage: Store this compound in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.

-

Handling: Minimize exposure to air and light during handling. Use in a well-ventilated area.

-

Stability Studies: For applications where long-term stability is critical, it is imperative to conduct a thorough stability study following ICH guidelines. This involves developing and validating a stability-indicating analytical method, performing forced degradation studies to understand potential degradation pathways, and analyzing samples under long-term and accelerated storage conditions.

By adhering to these guidelines, the integrity of this compound can be maintained, ensuring the reliability and reproducibility of experimental results and the quality of downstream applications.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. femaflavor.org [femaflavor.org]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. benchchem.com [benchchem.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the aromaticity of substituted thiophenes

An In-depth Technical Guide to the Aromaticity of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene (B33073) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and biological activities. Central to these properties is the concept of aromaticity—a measure of the cyclic delocalization of π-electrons that imparts significant stability and influences chemical reactivity. The substitution pattern on the thiophene ring profoundly modulates this aromatic character, directly impacting molecular interactions, stability, and suitability for applications such as drug design. This technical guide provides a comprehensive overview of the principles governing the aromaticity of substituted thiophenes. It details the primary experimental and computational methodologies used for its quantification, presents key data in a structured format, and illustrates the intricate relationship between substituent electronic effects and the resulting aromaticity.

Fundamentals of Thiophene Aromaticity

Thiophene is a five-membered heterocyclic compound containing a sulfur atom. It is considered aromatic because it fulfills Hückel's rule: it is cyclic, planar, fully conjugated, and possesses 6 π-electrons (4 from the carbon double bonds and 2 from a lone pair on the sulfur atom)[1][2][3]. This electron delocalization results in a diamagnetic ring current, enhanced thermodynamic stability, and a tendency to undergo electrophilic substitution rather than addition reactions, all hallmarks of an aromatic system[3][4].

The aromaticity of thiophene is generally considered to be greater than that of furan (B31954) but less than that of benzene[2][5][6]. This is often attributed to the electronegativity of the heteroatom; the less electronegative sulfur in thiophene donates its lone pair into the π-system more readily than the highly electronegative oxygen in furan, leading to more effective delocalization[1][4][7].

Quantitative Assessment of Aromaticity

Aromaticity is not a directly measurable physical quantity but is instead inferred from various physical and chemical properties. Several indices have been developed to quantify it based on energetic, geometric, and magnetic criteria.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

The NICS index is the most widely used magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding computed at a non-nuclear position, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above it (NICS(1))[8][9].

-

Negative NICS values indicate the presence of a diamagnetic ring current and are characteristic of aromatic systems.

-

Positive NICS values suggest a paramagnetic ring current, indicative of anti-aromatic systems.

-

Values near zero imply a non-aromatic system.

The out-of-plane tensor component, NICS(1)zz, is often preferred as it is considered a better probe of the π-electron system, minimizing contributions from σ-bonds[10][11].

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure that evaluates the degree of bond length equalization in a cyclic system. It is calculated from the deviation of individual bond lengths from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system with complete bond alternation.

Energetic Criteria: Aromatic Stabilization Energy (ASE)

ASE quantifies the extra stability of a cyclic conjugated compound compared to a hypothetical, non-aromatic reference compound. A common and effective method for calculating ASE is the Isomerization Stabilization Energy (ISE) method[12][13][14]. This approach calculates the energy difference between a methyl-substituted aromatic compound and its non-aromatic exocyclic methylene (B1212753) isomer, a reaction that balances the number and type of chemical bonds, thus isolating the stabilization from cyclic delocalization[12][15].

Data Summary: Aromaticity Indices of Thiophene Systems

The following tables summarize key quantitative data for the aromaticity of thiophene and related structures, compiled from computational studies.

Table 1: NICS Values for Thiophene and Fused Thiophene Systems

| Compound | Ring Label | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

|---|---|---|---|---|

| Thiophene | - | -13.0 | -10.4 | [8][16] |

| Protonated Thiophene | - | -6.9 | - | [17] |

| Thieno[2,3-b]thiophene | 2a | -11.0 | -8.8 | [8] |

| Thieno[3,2-b]thiophene | 3a | -11.2 | -8.9 | [8] |

| Dithieno[2,3-b:3',2'-d]thiophene | 4a | -7.2 | -6.2 | [8] |

| Dithieno[2,3-b:3',2'-d]thiophene | 4b (central) | -13.5 | -10.8 | [8] |

Note: Negative values denote aromaticity. Data are for comparative purposes and may vary with computational methods.

Table 2: Aromatic Stabilization Energies (ASE) for Five-Membered Heterocycles

| Compound | Method | ASE (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene | Isodesmic Reaction (MP2) | -23.27 | [18] |

| Pyrrole | Isodesmic Reaction (MP2) | -20.80 | [18] |

| Furan | Isodesmic Reaction (MP2) | -15.11 | [18] |

Note: More negative values indicate greater aromatic stabilization.

Experimental and Computational Protocols

Protocol: NICS Calculation

The calculation of NICS values is a standard computational procedure to probe aromaticity.

Methodology:

-

Geometry Optimization: The molecular structure of the substituted thiophene is first optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT), for example, with the M06-2X functional and a basis set like 6-31+G(d,p)[17].

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

NMR Calculation: A nuclear magnetic resonance (NMR) calculation is run on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method[5][6].

-

Ghost Atom Placement: A "ghost atom" (Bq), which has no nucleus and no electrons, is placed at the geometric center of the thiophene ring (NICS(0)) or at a specified distance above it (e.g., 1 Å for NICS(1))[17].

-

Shielding Calculation: The magnetic shielding tensor for the ghost atom is calculated. The NICS value is the negative of the isotropic shielding value.

Protocol: ASE Calculation via Isomerization Method

The Isomerization Stabilization Energy (ISE) method provides a reliable estimate of ASE.

Methodology:

-

Define Structures: Two molecules are defined:

-

Energy Calculation: High-level quantum chemical calculations (e.g., B3LYP/6-311+G**) are used to compute the total electronic energies for the fully optimized geometries of both isomers[12]. Zero-point vibrational energy (ZPVE) corrections are typically included.

-

Calculate ISE: The ISE is the difference between the energy of the methyl-substituted aromatic compound and the energy of the non-aromatic exocyclic methylene isomer.

Experimental Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental evidence of aromaticity through the chemical shifts of protons attached to the ring.

-

Principle: The delocalized π-electrons in an aromatic ring create a diamagnetic ring current when placed in an external magnetic field. This induced current generates its own magnetic field, which deshields protons on the exterior of the ring.

-

Observation: Protons on an aromatic ring typically appear at a higher chemical shift (downfield, 7-8 ppm) compared to protons on non-aromatic alkenes (4.5-6.5 ppm). For thiophene, the α-protons (at C2/C5) and β-protons (at C3/C4) show distinct signals in the aromatic region, confirming its aromatic character[19]. Substituents will alter these chemical shifts, providing qualitative insight into changes in electron density and aromaticity.

The Influence of Substituents on Aromaticity

The electronic nature of substituents directly alters the electron density within the thiophene ring, thereby modulating its aromaticity and reactivity.

Electron-Donating Groups (EDGs)

EDGs (e.g., -NH₂, -OR, -CH₃) increase the electron density of the thiophene ring through resonance (mesomeric) or inductive effects. This enhanced electron density generally facilitates electrophilic aromatic substitution. While increasing electron density can enhance reactivity, its effect on aromaticity (i.e., stabilization) is complex. In some cases, strong EDGs can lead to increased charge separation and a slight decrease in the overall aromatic stabilization of the ground state, even as they activate the ring toward electrophiles. Thiophene's planar structure and stabilization energy can enhance charge carrier transport, a property leveraged in organic semiconductors[20].

Electron-Withdrawing Groups (EWGs)

EWGs (e.g., -NO₂, -CN, -SO₃H, -COR) decrease the electron density of the thiophene ring. This deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted thiophene[21][22]. The withdrawal of electron density generally reduces the aromatic character of the thiophene ring, which can be quantified by less negative NICS values or lower ASE. For example, thiophenes substituted with nitro groups can act as dienophiles in Diels-Alder reactions, a reaction characteristic of less aromatic systems[23].

Conclusion for Drug Development Professionals

is critical for rational drug design. The stability and reactivity of a thiophene-based drug candidate are intrinsically linked to the aromaticity of its core structure.

-

Metabolic Stability: Higher aromaticity generally correlates with greater thermodynamic stability, potentially reducing susceptibility to metabolic degradation.

-

Target Binding: The electron distribution within the thiophene ring, governed by its substitution pattern and resulting aromaticity, dictates its ability to form key interactions (e.g., π-π stacking, hydrogen bonds) with biological targets.

-

Synthetic Accessibility: Modulating aromaticity through substitution can alter the reactivity of the thiophene ring, enabling or disabling certain synthetic routes for lead optimization.

By leveraging the computational and experimental tools outlined in this guide, researchers can quantify the aromaticity of novel thiophene derivatives, enabling a more predictive and efficient approach to the development of next-generation therapeutics and advanced materials.

References

- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pmf.ni.ac.rs [pmf.ni.ac.rs]

- 15. researchgate.net [researchgate.net]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06477E [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Introduction to the synthesis of β-substituted thiophenes

An In-depth Technical Guide to the Synthesis of β-Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry and materials science. Thiophene derivatives are integral components of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The specific substitution pattern on the thiophene ring profoundly influences the molecule's biological activity and physical properties. While α-substituted (2- or 5-position) thiophenes are more readily accessible due to the higher reactivity of the α-protons, the synthesis of β-substituted (3- or 4-position) thiophenes presents unique challenges and requires specialized synthetic strategies. This guide provides a comprehensive overview of the core methodologies for constructing β-substituted thiophenes, focusing on ring formation strategies and the functionalization of pre-formed thiophene rings.

Core Synthetic Strategies

The synthesis of β-substituted thiophenes can be broadly categorized into two main approaches:

-

Ring Formation Syntheses : Constructing the thiophene ring from acyclic precursors in a manner that installs the desired substituent at the β-position.

-

Functionalization of a Pre-formed Thiophene Ring : Introducing a substituent at the C-3 position of an existing thiophene molecule.

Ring Formation Strategies

These methods build the heterocyclic ring from the ground up, offering excellent control over the final substitution pattern.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3] It involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[2][3] This reaction directly installs a hydroxyl group at the β-position (C-3).